molecular formula C17H20N6O B11131063 N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide

N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide

Cat. No.: B11131063
M. Wt: 324.4 g/mol
InChI Key: GOOBMUCZZRICSP-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide is a compound that features a benzimidazole and pyrimidine moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . The incorporation of a pyrimidine ring further enhances its potential for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide typically involves the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring The reaction conditions often require the use of solvents like acetonitrile and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acetonitrile, potassium carbonate, and various oxidizing and reducing agents. Reaction conditions often involve temperatures ranging from room temperature to reflux conditions, depending on the specific reaction being performed .

Major Products

The major products formed from these reactions include various substituted benzimidazole and pyrimidine derivatives, which can be further utilized for different pharmacological applications .

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

IUPAC Name

N-[2-(benzimidazol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)butanamide

InChI

InChI=1S/C17H20N6O/c24-16(7-3-8-19-17-20-9-4-10-21-17)18-11-12-23-13-22-14-5-1-2-6-15(14)23/h1-2,4-6,9-10,13H,3,7-8,11-12H2,(H,18,24)(H,19,20,21)

InChI Key

GOOBMUCZZRICSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCNC(=O)CCCNC3=NC=CC=N3

Origin of Product

United States

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